molecular formula C13H14F3NO B14772837 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde

3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde

Cat. No.: B14772837
M. Wt: 257.25 g/mol
InChI Key: MQEPRGVGBOPZDG-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate

Major Products Formed

    Oxidation: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzoic acid

    Reduction: 3-(4-(Trifluoromethyl)piperidin-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Trifluoromethyl)piperidin-1-yl)ethylbenzaldehyde
  • 3-(4-(Trifluoromethyl)piperidin-1-yl)methylbenzaldehyde
  • 3-(4-(Trifluoromethyl)piperidin-1-yl)propylbenzaldehyde

Uniqueness

3-(4-(Trifluoromethyl)piperidin-1-yl)benzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of bioactive molecules and materials .

Properties

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]benzaldehyde

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)11-4-6-17(7-5-11)12-3-1-2-10(8-12)9-18/h1-3,8-9,11H,4-7H2

InChI Key

MQEPRGVGBOPZDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=CC(=C2)C=O

Origin of Product

United States

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